molecular formula C12H12N2O3 B2954605 Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate CAS No. 931997-41-0

Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B2954605
CAS No.: 931997-41-0
M. Wt: 232.239
InChI Key: HGMVGQHECMRUGZ-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a high-purity chemical intermediate designed for research and development in medicinal and agrochemistry. This compound features a fused isoxazolo[5,4-b]pyridine core, a privileged scaffold in drug discovery known for its diverse biological potential . The structure is strategically substituted with a cyclopropyl group and a methyl ester, which are valuable handles for further synthetic modification to create novel derivatives for biological screening. The isoxazole ring system is present in numerous compounds with documented pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects . As such, this methyl ester serves as a versatile building block for constructing compound libraries aimed at hit identification and lead optimization campaigns. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-6-10-8(12(15)16-2)5-9(7-3-4-7)13-11(10)17-14-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMVGQHECMRUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of a suitable precursor containing a pyridine ring with a cyclopropyl group and a carboxylate moiety. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of heterocyclic compounds on biological systems. It can serve as a probe to investigate cellular processes and pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its structure may be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the modifications made to the compound's structure.

Comparison with Similar Compounds

Structural Analogues in the Isoxazolo[5,4-b]pyridine Family

Several derivatives share the isoxazolo[5,4-b]pyridine scaffold but differ in substituents, influencing their chemical and biological properties:

Compound Substituents CAS Number Molecular Formula Key Features
Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (Target) 6-cyclopropyl, 3-methyl, 4-methyl ester 931997-41-0 C₁₂H₁₂N₂O₃ High lipophilicity due to ester group; sensitive to heat/moisture
3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid 6-isopropyl, 3-ethyl, 4-carboxylic acid 1263212-24-3 C₁₂H₁₄N₂O₃ Carboxylic acid group enhances solubility but reduces membrane permeability
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid 6-ethyl, 3-cyclopropyl, 4-carboxylic acid 1018151-12-6 C₁₂H₁₂N₂O₃ Cyclopropyl group may improve metabolic stability; similar molar mass to target

Key Observations :

  • Synthetic Accessibility : The target compound can be synthesized via microwave-assisted multi-component reactions in water, a green chemistry approach , whereas carboxylic acid derivatives may require additional hydrolysis steps.

Comparison with Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines, though structurally distinct (pyrazole-pyridine fusion), share pharmacological relevance:

  • Synthesis : Pyrazolo[4,3-c]pyridines are synthesized via pyrazole annelation or rearrangement of isoxazolo[5,4-b]pyridines .
  • Stability : The target compound’s cyclopropyl group may confer greater steric and electronic stability compared to pyrazolo analogs, which often require protective groups during synthesis .

Biological Activity

Methyl 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 931997-41-0

The compound features a unique isoxazole ring fused with a pyridine structure, which is known to influence its biological activity significantly. The cyclopropyl group contributes to the compound's lipophilicity and potential receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Precise synthetic pathways can vary, but they often start from simpler pyridine derivatives, followed by cyclization reactions involving isoxazole intermediates.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Effect
HeLa1.5High inhibition of proliferation
HCT1162.0Moderate inhibition
A3751.8High inhibition

These findings suggest that the compound may act as a potent inhibitor of cellular proliferation in tumor cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has also shown activity as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on various enzymes critical in cancer metabolism:

  • Cyclin-dependent Kinases (CDKs) : Exhibited IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong selectivity towards CDK2.
  • Acetylcholinesterase (AChE) : Demonstrated competitive inhibition with Ki_i values in the nanomolar range, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI evaluated the compound's effects on HeLa cells and found that it significantly reduced cell viability at concentrations as low as 1.5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition Study :
    • Another investigation focused on the inhibition of AChE and carbonic anhydrase isoforms I and II. The results indicated that this compound could serve as a lead compound for developing treatments for conditions like Alzheimer's disease due to its effective enzyme inhibition profile.

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